2-Chloro-6-(furan-2-yl)pyridine-4-carboxylic acid
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Overview
Description
2-Chloro-6-(furan-2-yl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a chlorine atom at the 2-position, a furan ring at the 6-position, and a carboxylic acid group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(furan-2-yl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(furan-2-yl)pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the carboxylic acid group can produce the corresponding alcohol.
Scientific Research Applications
2-Chloro-6-(furan-2-yl)pyridine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(furan-2-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): A monocarboxylic derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): A derivative with a carboxylic acid group at the 4-position.
Uniqueness
2-Chloro-6-(furan-2-yl)pyridine-4-carboxylic acid is unique due to the presence of both a chlorine atom and a furan ring on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H6ClNO3 |
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Molecular Weight |
223.61 g/mol |
IUPAC Name |
2-chloro-6-(furan-2-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-9-5-6(10(13)14)4-7(12-9)8-2-1-3-15-8/h1-5H,(H,13,14) |
InChI Key |
ZZDMAMVKMFPXQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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